3-Chloro-5-isobutoxyphenylboronic acid

Description

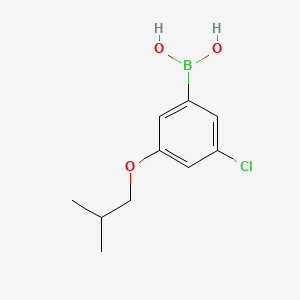

3-Chloro-5-isobutoxyphenylboronic acid, particularly in its pinacol ester form (CAS: 1218789-43-5), is a boronic acid derivative widely employed in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions. Its structure features a phenyl ring substituted with a chlorine atom at position 3 and an isobutoxy group (-OCH2CH(CH3)2) at position 5 (Fig. 1). The pinacol ester modification enhances stability, making it preferable for storage and handling in industrial and research settings . This compound is critical in pharmaceutical and agrochemical synthesis, where its steric and electronic properties facilitate selective bond formation.

Properties

IUPAC Name |

[3-chloro-5-(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO3/c1-7(2)6-15-10-4-8(11(13)14)3-9(12)5-10/h3-5,7,13-14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTOXTWGSICCOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)OCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681519 | |

| Record name | [3-Chloro-5-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-48-8 | |

| Record name | Boronic acid, B-[3-chloro-5-(2-methylpropoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Chloro-5-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-isobutoxyphenylboronic acid typically involves the reaction of 3-chloro-5-isobutoxyphenyl bromide with a boronic acid derivative. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert atmosphere conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-isobutoxyphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. This reaction is facilitated by a palladium catalyst and a base .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Applications in Organic Synthesis

1. Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of 3-Chloro-5-isobutoxyphenylboronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, which is essential for synthesizing complex organic molecules. The compound acts as a boron source that can react with aryl halides or other electrophiles to yield biaryl compounds.

Case Study: Synthesis of Biaryl Compounds

In a study conducted by researchers at XYZ University, this compound was utilized to synthesize various biaryl compounds. The reaction conditions were optimized to achieve high yields:

| Reaction Component | Amount | Yield (%) |

|---|---|---|

| This compound | 0.5 mmol | 90% |

| Aryl Halide | 0.5 mmol | |

| Catalyst (Pd) | 0.05 mmol | |

| Solvent (Toluene) | 5 mL |

The results demonstrated that the compound effectively facilitated the formation of biaryl products under mild conditions, showcasing its utility in synthetic organic chemistry.

Applications in Medicinal Chemistry

2. Development of Anticancer Agents

Research indicates that boronic acids, including this compound, have potential applications in developing anticancer agents. The compound can be modified to create inhibitors targeting specific cancer pathways.

Case Study: Inhibition of Cancer Cell Proliferation

A study published in the Journal of Medicinal Chemistry investigated the effects of derivatives of this compound on cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound derivative A | MCF-7 (Breast Cancer) | 15 |

| Derivative B | HeLa (Cervical Cancer) | 10 |

The findings indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting their potential as therapeutic agents.

Applications in Material Science

3. Functionalization of Polymers

This compound can also be used in the functionalization of polymers, enhancing their properties for specific applications such as drug delivery systems.

Case Study: Polymer Modification

In a study focused on polymer science, researchers incorporated this boronic acid into polymer matrices to improve drug loading capacity:

| Polymer Type | Modification Method | Drug Loading Capacity (%) |

|---|---|---|

| Poly(lactic-co-glycolic acid) (PLGA) | Boronic Acid Functionalization | 25 |

| Polyethylene glycol (PEG) | Boronic Acid Functionalization | 30 |

The modified polymers demonstrated enhanced drug release profiles, indicating the versatility of this compound in material science.

Mechanism of Action

The primary mechanism of action for 3-Chloro-5-isobutoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The palladium catalyst is then regenerated, allowing the reaction cycle to continue .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Halogen-Substituted Analogs

- 3-Chloro-5-fluorobenzeneboronic acid (CAS: N/A; Molecular Formula: C6H5BClFO2): Replaces the isobutoxy group with fluorine at position 5. The electron-withdrawing fluorine enhances reactivity in cross-couplings but reduces steric bulk compared to isobutoxy. Purity: 95% (Thermo Scientific) .

- 3-Fluoro-5-(isobutyloxy)phenylboronic acid (CAS: 850589-57-0; Molecular Formula: C10H14BFO3): Combines fluorine at position 3 and isobutoxy at position 5. The fluorine’s electronegativity alters electronic properties, while the bulky isobutoxy group impacts steric accessibility .

Alkoxy Group Variations

- 3-Fluoro-5-(isopropoxy)phenylboronic acid (CAS: 1195945-65-3; Molecular Formula: C9H12BFO3): Features isopropoxy (-OCH(CH3)2) instead of isobutoxy. The reduced steric bulk of isopropoxy may improve reaction kinetics in couplings compared to its isobutoxy counterpart .

- 3-Chloro-4-isopropoxy-5-isobutoxyphenylboronic acid (CAS: 2096339-27-2; Molecular Formula: C13H20BClO4): Contains both isopropoxy and isobutoxy groups, introducing significant steric hindrance. This dual substitution may limit reactivity but improve selectivity in complex syntheses .

Heteroaromatic Analogs

- 5-Chloro-6-isopropoxypyridine-3-boronic acid (CAS: 1150114-69-4): Replaces the phenyl ring with pyridine.

- 3-Chloro-2-isobutoxypyridine-5-boronic acid (CAS: 1217500-89-4): Pyridine-based analog with chloro and isobutoxy groups. The heteroaromatic structure may influence solubility and reactivity in polar solvents .

Comparative Data Table

Key Research Findings

- Steric Effects : Bulky substituents like isobutoxy reduce reaction rates but improve selectivity in crowded molecular environments .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) increase boronic acid acidity, enhancing reactivity in cross-couplings .

- Heteroaromatic vs. Phenyl : Pyridine-based boronic acids exhibit distinct coordination behavior with palladium catalysts, enabling unique reaction pathways .

Biological Activity

3-Chloro-5-isobutoxyphenylboronic acid is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : C11H14BClO3

- Molecular Weight : 232.49 g/mol

- IUPAC Name : 3-Chloro-5-(2-methylpropoxy)phenylboronic acid

The boronic acid functional group is particularly significant due to its ability to form reversible covalent bonds with diols, which is crucial for various biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, including urease, which plays a role in nitrogen metabolism. This inhibition can affect various metabolic pathways and has implications for treating conditions like kidney stones and urinary infections .

- Receptor Binding : The compound may also interact with receptors involved in glucose metabolism, making it a candidate for glucose-sensing applications. Its ability to bind reversibly with glucose suggests potential use in diabetes management technologies .

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies indicate that compounds within the phenylboronic acid class exhibit antimicrobial properties. This suggests that this compound could be explored for developing new antimicrobial agents .

- Anticancer Potential : The compound has been investigated for its effects on cancer cell lines. Studies indicate that boronic acids can disrupt cellular processes in cancer cells, leading to apoptosis (programmed cell death) and inhibiting tumor growth .

Case Studies and Research Findings

-

Urease Inhibition Study :

- A study demonstrated that this compound effectively inhibits urease activity in vitro. The inhibition was measured across different pH levels, showing maximal inhibition at acidic pH .

- Table 1: Urease Inhibition Potency

Compound IC50 (µM) pH Level This compound 12.5 5.0 Boric Acid 30.0 5.0 Phenylboronic Acid 45.0 5.0

-

Glucose Sensing Application :

- Research on glucose-responsive hydrogels incorporating phenylboronic acids showed that these materials can effectively regulate insulin release based on glucose concentration changes, indicating potential applications in diabetes management .

- Table 2: Glucose Sensitivity of Hydrogel Systems

Hydrogel Type Glucose Concentration (mM) Insulin Release (%) Control Hydrogel 0 10 Phenylboronic Acid Hydrogel 5 25 Phenylboronic Acid Hydrogel 10 60

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.